4-Bromo-2-iodo-1,5-dimethyl-1H-imidazole is a heterocyclic compound that belongs to the imidazole family, characterized by its unique structure and significant reactivity. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in the synthesis of various bioactive molecules. The empirical formula for this compound is , and it has a molecular weight of approximately 175.03 g/mol. The compound is often utilized in the development of pharmaceuticals due to its ability to act as a building block for more complex structures .
The compound can be sourced from various chemical suppliers, including Sigma-Aldrich, which provides detailed specifications and safety information. It is classified under organic compounds, specifically as a substituted imidazole due to the presence of bromine and iodine substituents on the imidazole ring . Its Chemical Abstracts Service (CAS) number is 850429-59-3, which aids in identifying and cataloging the substance in chemical databases .
The synthesis of 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole can be achieved through several methods, with recent advancements focusing on scalable and efficient techniques. One notable method involves the reaction of 1,2-dimethylimidazole with bromine and iodine under controlled conditions to yield the desired halogenated product.
In a typical synthesis, 1,2-dimethylimidazole is treated with bromine in a suitable solvent such as dichloromethane. The reaction conditions are optimized to minimize side reactions and maximize yield. The introduction of iodine can be achieved through electrophilic substitution reactions that target specific positions on the imidazole ring, ensuring regioselectivity .
The molecular structure of 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole features a five-membered ring containing two nitrogen atoms. The presence of bromine at the fourth position and iodine at the second position contributes to its reactivity and potential applications.
The SMILES representation for this compound is Cc1nc(Br)cn1C
, while its InChI key is FZRKTLGQQTWOMJ-UHFFFAOYSA-N
. These notations are essential for computational chemistry applications and databases like PubChem .
4-Bromo-2-iodo-1,5-dimethyl-1H-imidazole participates in various chemical reactions typical of imidazoles. These include nucleophilic substitutions, where the halogen atoms can be replaced by nucleophiles under appropriate conditions.
For instance, treatment with nucleophiles such as amines or thiols can lead to the formation of new derivatives that may exhibit enhanced biological activity. The reactivity of halogenated imidazoles makes them valuable intermediates in organic synthesis .
The mechanism by which 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole exerts its chemical transformations typically involves electrophilic aromatic substitution or nucleophilic attack on the imidazole ring. The presence of electron-withdrawing groups (bromine and iodine) enhances the electrophilicity of the carbon atoms adjacent to these substituents.
This mechanism allows for selective functionalization at specific positions on the imidazole ring, leading to diverse derivatives with potential therapeutic applications .
4-Bromo-2-iodo-1,5-dimethyl-1H-imidazole appears as a solid at room temperature. It is soluble in organic solvents like dichloromethane but may have limited solubility in water due to its hydrophobic character.
The compound exhibits typical properties associated with halogenated imidazoles, including stability under standard laboratory conditions but reactivity towards nucleophiles. Its melting point and boiling point are critical parameters that can influence its handling and storage .
Scientific Uses
Due to its structural characteristics, 4-bromo-2-iodo-1,5-dimethyl-1H-imidazole serves as an important building block in medicinal chemistry. It is utilized in synthesizing various pharmaceutical agents, particularly those targeting biological pathways involving imidazole derivatives. Its ability to undergo further chemical transformations makes it a versatile intermediate in drug development processes .
The electron-rich heterocyclic structure of imidazole necessitates precise control for selective halogenation at C4 and C2 positions. The C4 position exhibits heightened nucleophilic character compared to C2 due to resonance stabilization of the intermediate during electrophilic aromatic substitution. For 1,5-dimethyl-1H-imidazole, this translates to preferential bromination at C4 prior to iodination at C2, as confirmed by NMR studies of reaction intermediates [5]. The ortho-directing effect of the 1-methyl group further enhances C2 reactivity toward bulkier electrophiles like iodine once C4 is blocked. Halogenation sequence is therefore critical: iodine first leads to mixture formation, while bromine-first protocols achieve >95% regioselectivity for 4-bromo intermediates [1] [3].
Protection strategies significantly influence halogen accessibility. While unprotected imidazoles yield mixtures under direct iodination, SEM (2-(trimethylsilyl)ethoxymethyl)-protected derivatives enable clean C2 functionalization. Subsequent deprotection regenerates the N-H proton without disturbing the halogen atoms, enabling precise synthesis of 2-iodo derivatives [2]. This approach is particularly valuable when targeting 4-bromo-2-iodo-1H-imidazole precursors prior to N-methylation.
Table 1: Regioselectivity Comparison in Imidazole Halogenation
Halogenation Sequence | Conditions | Major Product | Regioselectivity (%) |
---|---|---|---|
Iodination then Bromination | NIS/NBS, DMF, 25°C | Mixture of 2-I/4-Br and 2,4-diiodo | <60% |
Bromination then Iodination | NBS (0°C), then NIS (DMF, 50°C) | 4-Bromo-2-iodo-1,5-dimethyl-1H-imidazole | 92-95% |
Simultaneous Halogenation | NBS + NIS, Acetonitrile | Uncontrolled polyhalogenation | <40% |
N-Bromosuccinimide (NBS) and N-Iodosuccinimide (NIS) have emerged as optimal electrophilic halogen sources due to their controllable reactivity, commercial availability, and minimal byproduct formation. A kilogram-scale synthesis of 4-bromo-1,2-dimethyl-1H-imidazole demonstrates the industrial viability of NBS-mediated bromination, achieving 92% isolated yield at 0-5°C in tetrahydrofuran (THF) [3]. This process leverages the temperature-dependent solubility of NBS: dissolution at 25°C followed by rapid cooling to 0°C enables controlled addition to the imidazole substrate, suppressing dibromide formation.
For subsequent iodination, NIS in dimethylformamide (DMF) at 50°C provides efficient C2 functionalization of 4-bromo-1,5-dimethyl-1H-imidazole. Crucially, anhydrous conditions minimize hydrolysis of NIS to iodine, which causes unselective iodination. The stoichiometric ratio is also critical: 1.05 equivalents of NIS achieves >90% conversion with <5% diiodide byproduct, confirmed by HPLC monitoring [2]. Isolation involves simple precipitation upon water addition, filtration, and aqueous washes to remove succinimide byproducts – a process adaptable to continuous manufacturing.
Table 2: Optimized Halogenation Conditions for Scalable Synthesis
Step | Reagent | Solvent | Temperature | Reaction Time | Scale Demonstrated | Yield |
---|---|---|---|---|---|---|
C4 Bromination | NBS (1.05 eq) | THF | 0-5°C | 2 hours | 1 kg | 92% |
C2 Iodination | NIS (1.05 eq) | DMF | 50°C | 4-6 hours | 100 g | 89% |
Workup | Water addition | - | 0-5°C | - | - | 95% Recovery |
Simultaneous halogenation using blended NBS/NIS systems invariably produces complex mixtures of mono-, di-, and tri-halogenated species alongside oxidative decomposition products. Competitive kinetics analyses reveal a reactivity ratio (kBr/kI) of approximately 3.7 in acetonitrile, favoring bromination at both C2 and C4 sites when halogens compete [1]. This results in only 35-40% yield of the desired dibromodiiodo product even with stoichiometric control, necessitating chromatographic purification that negates scalability.
Conversely, sequential halogenation delivers the target compound in >85% overall yield. The optimized sequence involves:
This approach minimizes handling losses and eliminates column chromatography. The crystalline nature of both the mono-brominated intermediate and final dibrominated product facilitates high-purity isolation (>98% by 1H NMR) through simple filtration [3].
CAS No.: 119785-99-8
CAS No.: 81129-73-9
CAS No.: 17869-27-1
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.: 123301-46-2